molecular formula C22H23NO5 B12482853 9-(3-hydroxy-4-methoxyphenyl)-6,8-dimethoxy-3,4,9,10-tetrahydroacridin-1(2H)-one

9-(3-hydroxy-4-methoxyphenyl)-6,8-dimethoxy-3,4,9,10-tetrahydroacridin-1(2H)-one

Cat. No.: B12482853
M. Wt: 381.4 g/mol
InChI Key: OUJAZKNVTVLYDX-UHFFFAOYSA-N
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Description

9-(3-hydroxy-4-methoxyphenyl)-6,8-dimethoxy-3,4,9,10-tetrahydro-2H-acridin-1-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by its unique structure, which includes multiple methoxy and hydroxy functional groups attached to an acridinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-hydroxy-4-methoxyphenyl)-6,8-dimethoxy-3,4,9,10-tetrahydro-2H-acridin-1-one typically involves multi-step organic reactions. One common method starts with the preparation of the acridinone core, followed by the introduction of the hydroxy and methoxy groups through electrophilic aromatic substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process. Purification steps such as recrystallization, chromatography, and distillation are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

9-(3-hydroxy-4-methoxyphenyl)-6,8-dimethoxy-3,4,9,10-tetrahydro-2H-acridin-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 9-(3-hydroxy-4-methoxyphenyl)-6,8-dimethoxy-3,4,9,10-tetrahydro-2H-acridin-1-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating the binding affinities and specificities of various biological targets.

Medicine

In medicinal chemistry, 9-(3-hydroxy-4-methoxyphenyl)-6,8-dimethoxy-3,4,9,10-tetrahydro-2H-acridin-1-one has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets can be harnessed to develop new drugs for treating various diseases.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for enhancing the performance and durability of these materials.

Mechanism of Action

The mechanism of action of 9-(3-hydroxy-4-methoxyphenyl)-6,8-dimethoxy-3,4,9,10-tetrahydro-2H-acridin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methoxy groups play a crucial role in binding to these targets, leading to the modulation of their activity. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 3-hydroxy-4-methoxyphenylacetic acid
  • 3-hydroxy-4-methoxyacetophenone
  • 3-(4-hydroxy-3-methoxyphenyl)propionic acid

Uniqueness

Compared to these similar compounds, 9-(3-hydroxy-4-methoxyphenyl)-6,8-dimethoxy-3,4,9,10-tetrahydro-2H-acridin-1-one stands out due to its acridinone core, which imparts unique chemical and biological properties. This structural feature allows for a broader range of applications and interactions with molecular targets, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C22H23NO5

Molecular Weight

381.4 g/mol

IUPAC Name

9-(3-hydroxy-4-methoxyphenyl)-6,8-dimethoxy-3,4,9,10-tetrahydro-2H-acridin-1-one

InChI

InChI=1S/C22H23NO5/c1-26-13-10-15-22(19(11-13)28-3)20(12-7-8-18(27-2)17(25)9-12)21-14(23-15)5-4-6-16(21)24/h7-11,20,23,25H,4-6H2,1-3H3

InChI Key

OUJAZKNVTVLYDX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=C(CCCC3=O)NC4=C2C(=CC(=C4)OC)OC)O

Origin of Product

United States

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